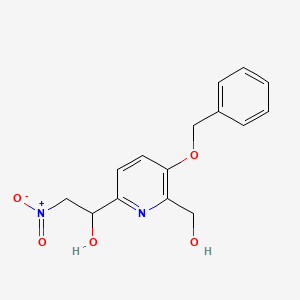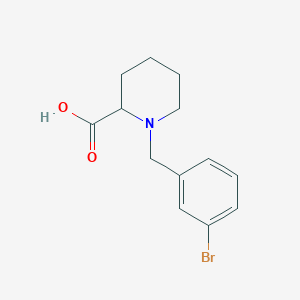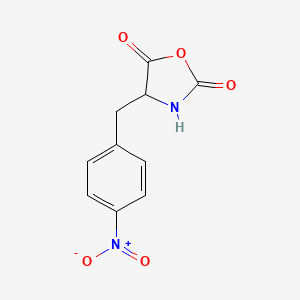
4-(4-Nitrobenzyl)oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitrobenzyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C10H8N2O5 and a molecular weight of 236.18 g/mol It is a derivative of oxazolidine-2,5-dione, featuring a nitrobenzyl group at the 4-position
Preparation Methods
The synthesis of 4-(4-Nitrobenzyl)oxazolidine-2,5-dione typically involves a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization reaction . This method provides a convenient route to access various oxazolidine-2,5-dione derivatives. Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the availability of high-purity compounds .
Chemical Reactions Analysis
4-(4-Nitrobenzyl)oxazolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. Major products formed from these reactions include amino derivatives and substituted benzyl derivatives .
Scientific Research Applications
4-(4-Nitrobenzyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 4-(4-Nitrobenzyl)oxazolidine-2,5-dione involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the oxazolidine-2,5-dione core can interact with active sites of enzymes, potentially inhibiting their activity. The pathways involved may include redox cycling and covalent modification of target proteins .
Comparison with Similar Compounds
4-(4-Nitrobenzyl)oxazolidine-2,5-dione can be compared with other similar compounds, such as:
®-4-(4-Nitrobenzyl)oxazolidine-2,5-dione: This compound has a similar structure but differs in the stereochemistry at the 4-position.
(S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione: Another stereoisomer with potential differences in biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8N2O5 |
|---|---|
Molecular Weight |
236.18 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H8N2O5/c13-9-8(11-10(14)17-9)5-6-1-3-7(4-2-6)12(15)16/h1-4,8H,5H2,(H,11,14) |
InChI Key |
GEYVIGJFGZQHSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)OC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


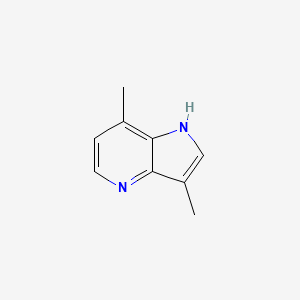
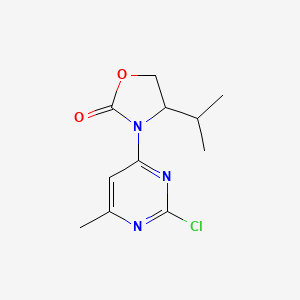
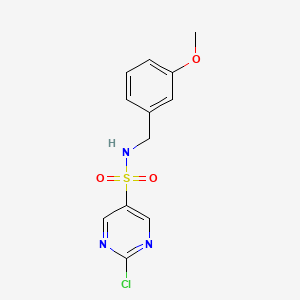
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B12277088.png)
![3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12277098.png)
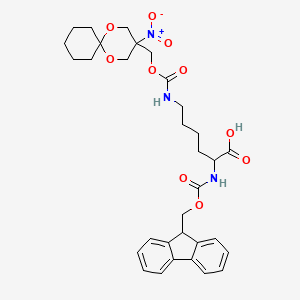
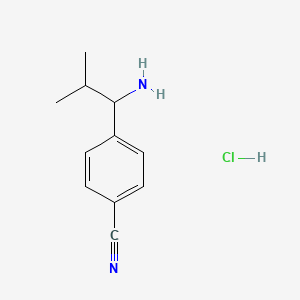
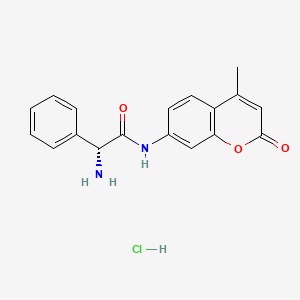

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12277124.png)
